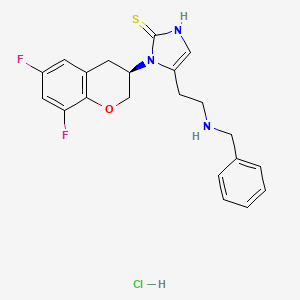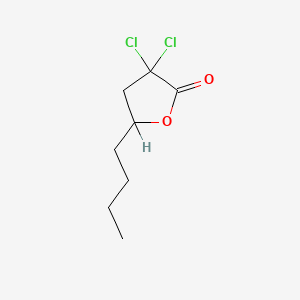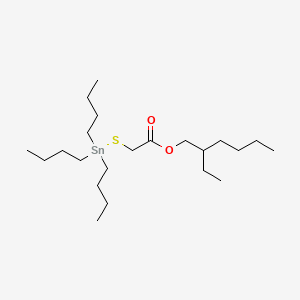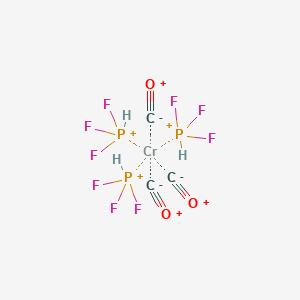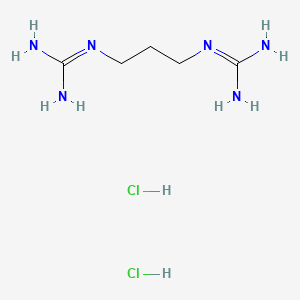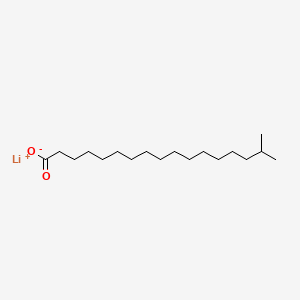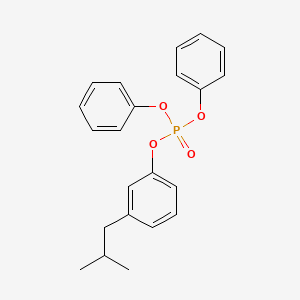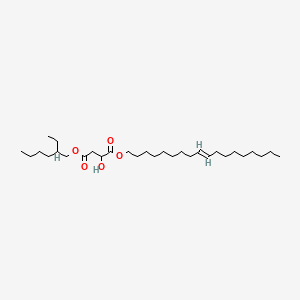
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is an organic compound with the molecular formula C30H56O5 It is a derivative of malic acid, where the hydroxyl groups are esterified with 2-ethylhexyl and octadec-9-enyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate typically involves the esterification of malic acid with 2-ethylhexanol and octadec-9-enol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release malic acid and the corresponding alcohols, which can then participate in various biochemical processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate: Unique due to its specific ester groups.
(Z)-1-(octadec-9-enyl) 4-octyl malate: Similar structure but different ester groups.
Octadec-9-enyl 2-ethylhexyl 2-hydroxybutanedioate: Another ester derivative of malic acid with different substituents.
Uniqueness
This compound stands out due to its specific combination of ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.
Eigenschaften
CAS-Nummer |
93981-22-7 |
|---|---|
Molekularformel |
C30H56O5 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
4-O-(2-ethylhexyl) 1-O-[(E)-octadec-9-enyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C30H56O5/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-34-30(33)28(31)25-29(32)35-26-27(6-3)23-8-5-2/h14-15,27-28,31H,4-13,16-26H2,1-3H3/b15-14+ |
InChI-Schlüssel |
SXJPEFGFOXWMFO-CCEZHUSRSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


